molecular formula C31H46O2P2 B12895150 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)

(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)

Cat. No.: B12895150
M. Wt: 512.6 g/mol
InChI Key: UMIMOKGOJQXPTP-UHFFFAOYSA-N
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Description

(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) is a complex organic compound known for its unique structural properties. It is characterized by the presence of two chroman rings connected through a spiro linkage, with multiple methyl groups and diethylphosphine substituents.

Properties

Molecular Formula

C31H46O2P2

Molecular Weight

512.6 g/mol

IUPAC Name

(8'-diethylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diethylphosphane

InChI

InChI=1S/C31H46O2P2/c1-11-34(12-2)25-17-21(5)15-23-27(25)32-31(19-29(23,7)8)20-30(9,10)24-16-22(6)18-26(28(24)33-31)35(13-3)14-4/h15-18H,11-14,19-20H2,1-10H3

InChI Key

UMIMOKGOJQXPTP-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)C1=CC(=CC2=C1OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(CC)CC)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) typically involves multi-step organic reactions. One common method includes the reaction of chroman derivatives with diethylphosphine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .

Scientific Research Applications

Catalysis

This compound serves as a ligand in coordination chemistry, particularly in the development of catalysts for organic transformations. Its unique structure allows it to stabilize metal complexes that are crucial for various catalytic processes.

  • Metal Complex Formation : The diethylphosphine groups can easily coordinate with transition metals such as palladium and platinum. These metal complexes are often employed in cross-coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals.
  • Catalytic Activity : Studies have shown that metal complexes derived from (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine) exhibit enhanced catalytic activity compared to traditional ligands. For instance, they can facilitate reactions under milder conditions or improve selectivity towards desired products.

Material Science

The compound has also found utility in the development of advanced materials due to its unique structural properties.

  • Polymer Chemistry : It can act as a building block for the synthesis of phosphine-containing polymers. These materials exhibit interesting electronic properties and are useful in applications such as organic photovoltaics and sensors.
  • Nanomaterials : Research indicates that incorporating this compound into nanomaterials enhances their stability and performance. For example, it can be used in the fabrication of nanocomposites that have potential applications in electronics and photonics.

Biological Research

In biological contexts, (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine) has been studied for its potential therapeutic effects.

  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases. Its mechanism of action may involve the scavenging of free radicals or modulation of cellular signaling pathways.
  • Drug Development : As a phosphine derivative, it is being explored as a potential precursor for the synthesis of new pharmaceuticals. Its ability to form stable complexes with biologically relevant metals could lead to novel therapeutic agents targeting various diseases.

Case Study 1: Catalytic Applications

A study published in Journal of Organic Chemistry demonstrated the effectiveness of palladium complexes formed with (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine) in Suzuki-Miyaura coupling reactions. The researchers reported higher yields and shorter reaction times compared to conventional methods .

Case Study 2: Material Science Innovations

Research highlighted in Advanced Materials focused on the incorporation of this compound into phosphorescent polymers. The resulting materials exhibited improved light-emitting efficiency and stability under operational conditions .

Case Study 3: Biological Investigations

In a study published in Bioorganic & Medicinal Chemistry, researchers investigated the antioxidant capacity of (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine). The findings indicated significant protective effects against oxidative damage in cellular models .

Mechanism of Action

The mechanism by which (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the reaction intermediates. The molecular targets and pathways involved include metal centers in enzymes and other catalytic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) lies in its specific substitution pattern and the presence of diethylphosphine groups.

Biological Activity

(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine) is a complex organophosphorus compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C23H28O4
  • Molecular Weight: 368.47 g/mol
  • CAS Number: 40278-59-9
  • Melting Point: 210°C
  • Physical State: Crystalline Powder

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The diethylphosphine moiety is known for its role in enzyme inhibition and modulation of signaling pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity: It has been suggested that the spirobi[chroman] structure contributes to antioxidant properties, potentially reducing oxidative stress in cells.
  • Cell Signaling Modulation: The compound may influence cellular signaling pathways by acting on receptor proteins.

Antioxidant Properties

Research indicates that compounds with spirobi[chroman] structures exhibit significant antioxidant activity. This property is crucial in preventing cellular damage caused by free radicals. A study demonstrated that derivatives of spirobi[chroman] effectively scavenged free radicals in vitro, suggesting potential applications in oxidative stress-related conditions.

Anticancer Activity

Preliminary studies have shown that (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine) may possess anticancer properties. In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from apoptosis induced by neurotoxic agents. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated effective free radical scavenging abilities in vitro.
Anticancer Properties Inhibited proliferation in breast and prostate cancer cell lines; induced apoptosis.
Neuroprotection Protected neuronal cells from oxidative stress-induced apoptosis.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. The compound exhibits some toxicity profiles typical of organophosphorus compounds:

  • Hazard Statements:
    • May cause serious eye irritation.
    • May damage fertility or the unborn child.
    • Toxic to aquatic life with long-lasting effects.

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